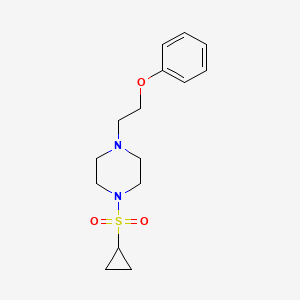![molecular formula C16H15Cl2N3O2 B12237132 2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12237132.png)
2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a pyridinyl group, and an azetidinyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 1-(pyridin-2-yl)azetidine-3-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to target sites with high specificity, influencing the activity of the target molecules and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A structurally related compound with herbicidal properties.
N-(pyridin-2-yl)acetamide: Shares the pyridinyl and acetamide groups, used in different chemical applications.
1-(pyridin-2-yl)azetidine-3-amine: An intermediate in the synthesis of the target compound, with potential biological activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H15Cl2N3O2 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-11-4-5-14(13(18)7-11)23-10-16(22)20-12-8-21(9-12)15-3-1-2-6-19-15/h1-7,12H,8-10H2,(H,20,22) |
InChI Key |
HNYUWZFHGANVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(difluoromethyl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B12237068.png)
![4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12237075.png)
![2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12237078.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12237083.png)
![1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B12237086.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B12237087.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12237099.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237111.png)
![5-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12237112.png)
![5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237115.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12237121.png)
![N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-2-sulfonamide](/img/structure/B12237125.png)
